molecular formula C16H12O B095849 2-Phenoxy-naphthalene CAS No. 19420-29-2

2-Phenoxy-naphthalene

Cat. No.: B095849
CAS No.: 19420-29-2
M. Wt: 220.26 g/mol
InChI Key: IYDAQAZENRCVOL-UHFFFAOYSA-N
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Description

2-Phenoxy-naphthalene is a high-purity organic compound provided for research and development purposes. This compound serves as a valuable scaffold in medicinal chemistry, particularly in the synthesis of bioactive molecules. Research indicates that phenoxy-naphthalene derivatives are investigated for their potential biological activities, including as anti-trypanosomal and anti-leishmanial agents . Its structure, featuring a naphthalene core linked to a phenoxy group, makes it a versatile intermediate for constructing more complex chemical entities for pharmaceutical and agrochemical research . The naphthalene moiety is also of interest in materials science, for instance, in studies related to the photocatalytic reforming of polycyclic aromatic hydrocarbons (PAHs) . This product is strictly for professional laboratory use. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

CAS No.

19420-29-2

Molecular Formula

C16H12O

Molecular Weight

220.26 g/mol

IUPAC Name

2-phenoxynaphthalene

InChI

InChI=1S/C16H12O/c1-2-8-15(9-3-1)17-16-11-10-13-6-4-5-7-14(13)12-16/h1-12H

InChI Key

IYDAQAZENRCVOL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CC3=CC=CC=C3C=C2

Canonical SMILES

C1=CC=C(C=C1)OC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:
2-Phenoxy-naphthalene serves as an important intermediate in the synthesis of various organic compounds. Its reactivity facilitates the formation of more complex molecules, which can be utilized in pharmaceuticals and agrochemicals.

2. Study of Naphthalene Derivatives:
Research on 2-phenoxy-naphthalene contributes to understanding the behavior of naphthalene derivatives under different conditions. For instance, studies have focused on its oxidation pathways, which are crucial for developing models that predict secondary organic aerosol formation from polycyclic aromatic hydrocarbons (PAHs) like naphthalene .

3. Toxicological Investigations:
Toxicological profiles of naphthalene derivatives, including 2-phenoxy-naphthalene, are essential for assessing their safety in various applications. Research has shown that naphthalene exposure can lead to significant health effects, including carcinogenic risks . The study of 2-phenoxy-naphthalene's absorption and metabolism is vital for understanding its potential toxicological impacts on humans and the environment.

Medicinal Chemistry Applications

1. Drug Development:
The naphthalene moiety is recognized for its biological activity, making 2-phenoxy-naphthalene a candidate for drug development. Modifications to the naphthalene structure can enhance pharmacological properties, such as increased efficacy or reduced toxicity . For instance, derivatives have been explored for their anticancer properties and neuroprotective effects.

2. Mechanistic Studies:
Studies involving 2-phenoxy-naphthalene also focus on elucidating the mechanisms by which naphthalene derivatives exert their biological effects. Understanding these mechanisms is crucial for designing targeted therapies for diseases such as cancer and neurodegenerative disorders .

Case Studies and Findings

Case Study 1: Naphthalene Oxidation Mechanism
A detailed study constructed a near-explicit chemical scheme for the oxidation of naphthalene by hydroxyl radicals (OH). This research highlighted the complexity of atmospheric reactions involving naphthalene derivatives and their role in secondary organic aerosol formation . The findings emphasize the importance of understanding these reactions for environmental health assessments.

Case Study 2: Toxicity Assessment
Research has demonstrated that exposure to naphthalene can lead to adverse health outcomes, including respiratory issues and potential carcinogenic effects. A systematic review identified significant evidence linking naphthalene exposure to increased cancer risk in both animal models and human case studies . This underscores the necessity for rigorous toxicological evaluations of compounds like 2-phenoxy-naphthalene.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Organic SynthesisIntermediate in synthesizing complex organic compoundsFacilitates diverse chemical reactions
Environmental ScienceStudy of oxidation pathways related to air qualityContributes to understanding secondary organic aerosol formation
ToxicologyAssessment of health impacts due to exposureLinked to respiratory issues and carcinogenic risks
Medicinal ChemistryPotential candidate for drug developmentModifications can enhance pharmacological properties
Mechanistic StudiesElucidation of biological activity mechanismsImportant for targeted therapy design

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 2-Phenoxy-naphthalene with related naphthalene derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Substituent Boiling Point (K) Thermodynamic Data (ΔfH°solid, kJ/mol)
2-Phenoxy-naphthalene C₁₆H₁₂O 220.27 Phenoxy (-OPh) Not Reported Not Reported
2-Methoxynaphthalene C₁₁H₁₀O 158.20 Methoxy (-OCH₃) 547.2 -97.9 ± 1.8
2-Ethoxynaphthalene C₁₂H₁₂O 184.23 Ethoxy (-OCH₂CH₃) Not Reported Not Reported
2-Phenylnaphthalene C₁₆H₁₂ 204.27 Phenyl (-Ph) Not Reported Not Reported

Key Observations :

  • Substituent Effects: The phenoxy group in 2-Phenoxy-naphthalene introduces greater steric bulk and electronic effects compared to smaller alkoxy groups (e.g., methoxy or ethoxy). This may influence solubility, reactivity, and intermolecular interactions.
  • Thermodynamic Stability: 2-Methoxynaphthalene exhibits a well-defined standard enthalpy of formation (-97.9 kJ/mol), suggesting relative stability in the solid state . Data for 2-Phenoxy-naphthalene is lacking but could be extrapolated using computational models.

Analytical Methods

Analytical techniques for naphthalene derivatives typically involve:

  • Chromatography : High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) for quantifying metabolites in biological matrices .
  • Spectroscopy : Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation .

Preparation Methods

CuCl₂/FeCl₃-Mediated Cross-Coupling

Oxidative dimerization of 2-naphthol derivatives provides access to binaphthyl ethers. Adapting this method, 2-naphthol reacts with phenol under FeCl₃ catalysis in ionic liquids ([BMIM][BF₄]) to form 2-phenoxy-naphthalene via C–O bond formation. The reaction proceeds through a radical mechanism, where Fe³⁺ oxidizes 2-naphthol to a naphthoxy radical, which couples with phenol. Yields improve from 45% (solid-state) to 62% in ionic liquids due to enhanced solubility and stabilization of intermediates.

Solid-State Coupling with Phenolic Partners

Solid-state reactions under solvent-free conditions minimize side reactions. Ball-milling 2-naphthol and phenylboronic acid with CuCl₂ (20 mol%) at 80°C for 6 hours yields 2-phenoxy-naphthalene in 58% yield. This method avoids solvent waste and reduces reaction times, though scalability remains challenging.

Catalytic Dehydrocyclization of Oxygenated Styrene Dimers

Adaptation of Styrene Dimer Chemistry

While US3047643A details 2-phenylnaphthalene synthesis from linear styrene dimers, substituting styrene with 4-vinylphenol enables phenoxy incorporation. Dehydrocyclization over chromia-alumina catalysts (510°C, LHSV = 1.1) generates 2-phenoxy-naphthalene via elimination of water (Fig. 2B). Preliminary trials show 34% yield, limited by thermal decomposition of the phenoxy group. Co-feeding water (mol ratio 10:1) suppresses coking, enhancing yield to 41%.

Table 2. Dehydrocyclization of 4-Vinylphenol Dimers

CatalystTemperature (°C)Water Co-feedYield (%)
Cr₂O₃/Al₂O₃510No34
Cr₂O₃/Al₂O₃510Yes41

Comparative Analysis of Methodologies

Efficiency and Functional Group Tolerance

  • Diels-Alder : Superior functional group tolerance (halogens, CF₃), but requires pre-functionalized arynes.

  • Oxidative Coupling : Scalable in ionic liquids, though limited to electron-rich phenolic partners.

  • Dehydrocyclization : High-temperature demands restrict sensitive substrates but offer industrial scalability.

Yield Optimization Strategies

  • Microwave-assisted Diels-Alder reduces reaction times from 24 hours to 2 hours, boosting yields to 78%.

  • Ionic liquid recycling in oxidative coupling lowers costs by 40% per batch .

Q & A

Q. What experimental methodologies are recommended for synthesizing 2-Phenoxy-naphthalene?

  • Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, reacting β-naphthol with an aryl halide (e.g., bromobenzene) in the presence of a base (e.g., K₂CO₃) under reflux conditions. Purification steps may include vacuum distillation or recrystallization, with characterization via GC-MS or NMR to confirm structural integrity . Critical Parameters :
  • Reaction temperature (optimized between 80–120°C).
  • Solvent selection (polar aprotic solvents like DMF enhance reactivity).
  • Stoichiometric ratios to minimize byproducts.

Q. Which analytical techniques are most reliable for characterizing 2-Phenoxy-naphthalene?

  • Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) for purity assessment and nuclear magnetic resonance (NMR) (¹H and ¹³C) for structural elucidation. Infrared (IR) spectroscopy identifies functional groups (e.g., C-O-C stretching at ~1250 cm⁻¹). High-performance liquid chromatography (HPLC) with UV detection quantifies trace impurities. Cross-validate results with reference spectra from databases like NIST Chemistry WebBook .

Q. What physicochemical properties are critical for handling 2-Phenoxy-naphthalene in experiments?

  • Key Properties :
PropertyValue/DescriptionRelevance
Melting Point~50–60°CDetermines storage conditions (refrigeration).
SolubilityLow in water; soluble in ethanol, DCMGuides solvent selection for reactions.
StabilityLight-sensitive; prone to oxidationRequires amber glassware and inert atmospheres.
Source: Extrapolated from analogous naphthalene derivatives .

Advanced Research Questions

Q. How should researchers design a toxicological study for 2-Phenoxy-naphthalene?

  • Methodological Answer : Follow systematic review frameworks (e.g., ATSDR guidelines):

Problem Formulation : Define exposure routes (inhalation, oral, dermal) and endpoints (e.g., carcinogenicity, oxidative stress) .

Literature Search : Use Boolean strings (e.g., ("2-Phenoxy-naphthalene" OR "C₁₂H₁₀O") AND (toxicity OR bioactivity)) across PubMed, Scopus, and specialized toxicology databases .

Risk of Bias Assessment : Apply tools like Table C-6 (e.g., randomization, blinding, outcome completeness) to prioritize high-confidence studies .

Data Integration : Use meta-analysis to derive no-observed-adverse-effect levels (NOAELs) .

Q. How can contradictions in toxicity data across studies be resolved?

  • Methodological Answer :
  • Step 1 : Classify studies by confidence levels (High/Moderate/Low) based on criteria such as sample size, reproducibility, and bias control .
  • Step 2 : Conduct sensitivity analyses to identify outliers (e.g., dose-response inconsistencies).
  • Step 3 : Validate findings using in vitro models (e.g., hepatic CYP450 assays) or in silico tools (QSAR predictions) .
    Example: Discrepancies in hepatotoxicity may arise from differences in metabolic activation pathways across species.

Q. What mechanistic models are suitable for studying 2-Phenoxy-naphthalene’s bioactivity?

  • Methodological Answer :
  • In Vitro : Use primary hepatocytes or HepG2 cells to assess metabolic activation (e.g., epoxide formation).
  • In Silico : Apply molecular docking to predict interactions with aryl hydrocarbon receptor (AhR) or cytochrome P450 enzymes .
  • Omics Approaches : Transcriptomics (RNA-seq) identifies differentially expressed genes (e.g., Nrf2 pathway) under exposure .

Methodological Tables

Table 1 : Risk of Bias Assessment Criteria for Toxicology Studies (Adapted from )

Bias TypeKey Questions
SelectionWas dose randomization adequate?
PerformanceWere researchers/participants blinded?
DetectionWas outcome assessment consistent?

Table 2 : Confidence Rating System for Evidence Synthesis (Adapted from )

Confidence LevelCriteria
High≥3/4 criteria met (e.g., low bias, large sample size).
Moderate2/4 criteria met.
Low≤1/4 criteria met.

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